molecular formula C27H29N3O4S B11589456 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone

Cat. No.: B11589456
M. Wt: 491.6 g/mol
InChI Key: HEYGNGPYMGBJMJ-UHFFFAOYSA-N
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Description

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzothiadiazine ring system. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Preparation Methods

The synthesis of 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone involves multiple steps, typically starting with the formation of the benzothiadiazine ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator or an AMPA receptor modulator, influencing various biological processes .

Comparison with Similar Compounds

Compared to other benzothiadiazine derivatives, 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include other benzothiadiazine derivatives with varying substituents that affect their pharmacological profiles .

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[4-(2-benzyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazin-3-yl)phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C27H29N3O4S/c31-26(29-17-7-2-8-18-29)20-34-23-15-13-22(14-16-23)27-28-24-11-5-6-12-25(24)35(32,33)30(27)19-21-9-3-1-4-10-21/h1,3-6,9-16,27-28H,2,7-8,17-20H2

InChI Key

HEYGNGPYMGBJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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